[1-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate
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Overview
Description
[1-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate is a complex organic compound that features a naphthalene core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the hydrazone: Reacting 2-(4-ethylanilino)-2-oxoacetyl chloride with hydrazine hydrate to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then condensed with 1-formylnaphthalene under acidic conditions to form the naphthyl hydrazone.
Esterification: Finally, the naphthyl hydrazone is esterified with 4-ethoxybenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:
Optimization of reaction conditions: Temperature, solvent, and reaction time adjustments to maximize yield and purity.
Use of continuous flow reactors: To enhance reaction efficiency and scalability.
Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and ethoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the hydrazone moiety can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid and corresponding naphthaldehyde derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.
Material Science: Potential use in the synthesis of organic semiconductors or light-emitting materials.
Biology and Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Biological Probes: Use as a fluorescent probe for studying biological processes due to its naphthalene core.
Industry
Dye and Pigment Industry: Potential use in the synthesis of new dyes and pigments due to its aromatic structure.
Polymer Industry: Use as a monomer or additive in the production of specialty polymers.
Mechanism of Action
The mechanism of action of [1-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate depends on its application. In medicinal chemistry, it may act by:
Inhibiting specific enzymes: Binding to the active site of enzymes and inhibiting their activity.
Targeting receptors: Interacting with specific receptors on cell surfaces to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- [1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate
- [1-[(E)-[[2-(4-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate
Uniqueness
- Functional Groups : The presence of ethyl and ethoxy groups in [1-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate provides unique chemical properties compared to similar compounds with different substituents.
- Reactivity : The specific arrangement of functional groups may result in different reactivity and selectivity in chemical reactions.
- Applications : The unique structure may offer distinct advantages in specific applications, such as enhanced binding affinity in drug development or improved optical properties in material science.
Properties
Molecular Formula |
C30H27N3O5 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
[1-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C30H27N3O5/c1-3-20-9-14-23(15-10-20)32-28(34)29(35)33-31-19-26-25-8-6-5-7-21(25)13-18-27(26)38-30(36)22-11-16-24(17-12-22)37-4-2/h5-19H,3-4H2,1-2H3,(H,32,34)(H,33,35)/b31-19+ |
InChI Key |
FSJBIYLPUAUUEZ-ZCTHSVRISA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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